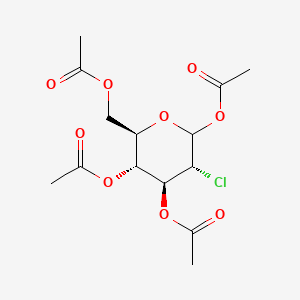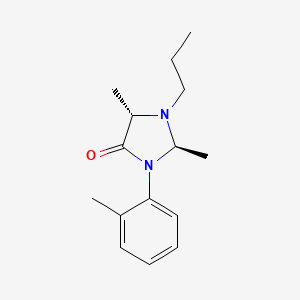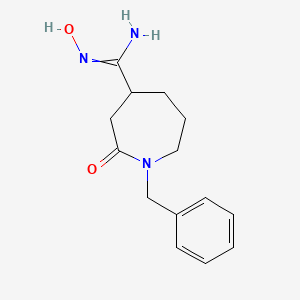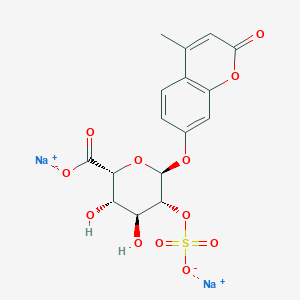
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate is a complex organic compound with a unique structure It is characterized by the presence of multiple acetoxy groups and a chlorine atom attached to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by chlorination. The reaction conditions often require the use of acetic anhydride and a chlorinating agent such as thionyl chloride. The process may also involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and yield. The industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the conversion of acetoxy groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate involves its interaction with specific molecular targets. The acetoxy groups and chlorine atom play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-isocyanotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Ethyl acetoacetate
Uniqueness
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups and a chlorine atom
Propiedades
Fórmula molecular |
C14H19ClO9 |
|---|---|
Peso molecular |
366.75 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-chlorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Clave InChI |
XWFCBNNTEZQHTA-GNMOMJPPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)Cl)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)Cl)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)


![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)


![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)

![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
